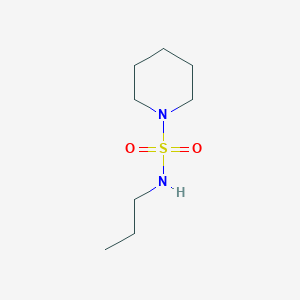

N-propylpiperidine-1-sulfonamide

Description

BenchChem offers high-quality N-propylpiperidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propylpiperidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-propylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCJBARFRSQUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-propylpiperidine-1-sulfonamide

This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for N-propylpiperidine-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The piperidine moiety is also a key structural component in many pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deeper understanding of the underlying chemical principles and experimental design.

Introduction: The Significance of the Sulfonamide Moiety

Sulfonamides are a cornerstone in medicinal chemistry, recognized for their broad-spectrum antibacterial properties and their role in treating various diseases, including cancer and diabetes.[2][3] Their mechanism of action often involves the inhibition of crucial enzymes, such as dihydropteroate synthetase in bacteria.[2] The synthesis of novel sulfonamide derivatives, particularly those incorporating heterocyclic systems like piperidine, remains an active area of research.[4][5] This guide focuses on a specific derivative, N-propylpiperidine-1-sulfonamide, and delineates a robust synthetic approach.

The Selected Synthesis Pathway: A Rationale

The most direct and widely employed method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] For the synthesis of N-propylpiperidine-1-sulfonamide, we will focus on the reaction between piperidine (a secondary amine) and propanesulfonyl chloride. This pathway is chosen for its high efficiency, ready availability of starting materials, and straightforward reaction conditions.

The overall reaction is as follows:

Caption: Proposed reaction mechanism for sulfonamide formation.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Piperidine | 85.15 | 0.85 g (0.98 mL) | 10 | 1.0 |

| Propanesulfonyl chloride | 142.60 | 1.43 g (1.07 mL) | 10 | 1.0 |

| Triethylamine | 101.19 | 1.52 g (2.09 mL) | 15 | 1.5 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |

| Deionized Water | 18.02 | As needed | - | - |

| Saturated NaCl solution | - | As needed | - | - |

| Anhydrous MgSO4 | 120.37 | As needed | - | - |

Reaction Setup and Execution

Caption: Step-by-step experimental workflow for the synthesis of N-propylpiperidine-1-sulfonamide.

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) and triethylamine (1.5 eq) in 50 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the flask in an ice bath to 0°C with continuous stirring.

-

Addition of Reagent: Slowly add propanesulfonyl chloride (1.0 eq) dropwise to the cooled solution over a period of 15-20 minutes. [7]4. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (piperidine) is no longer visible.

-

Workup: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 30 mL of deionized water and 30 mL of saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified N-propylpiperidine-1-sulfonamide using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. [5]

Data and Expected Results

| Parameter | Expected Outcome |

| Physical Appearance | Colorless to pale yellow oil or low-melting solid |

| Expected Yield | 75-90% |

| ¹H NMR | Characteristic peaks for propyl and piperidine protons |

| ¹³C NMR | Characteristic peaks for propyl and piperidine carbons |

| IR (cm⁻¹) | Strong absorptions around 1350-1300 and 1160-1130 (S=O stretching) |

| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the molecular weight of the product |

Conclusion

The synthesis of N-propylpiperidine-1-sulfonamide can be reliably achieved through the reaction of piperidine and propanesulfonyl chloride in the presence of a base. This guide provides a detailed, step-by-step protocol grounded in established chemical principles. By understanding the underlying mechanism and following the outlined procedure, researchers can confidently synthesize this and similar sulfonamide derivatives for further investigation in drug discovery and development programs.

References

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

-

ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

-

PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Retrieved from [Link]

-

Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity.

-

ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Retrieved from [Link]

-

Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Slideshare. (n.d.). Principle Synthesis mechanism and identifiacation of sulphanilamide. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of N-propylpiperidine-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Moiety in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in drug design. When functionalized with a sulfonamide group, the resulting piperidine sulfonamides exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The N-alkylation of these sulfonamides, such as the introduction of a propyl group to form N-propylpiperidine-1-sulfonamide, allows for the fine-tuning of physicochemical properties like lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthetic strategies, mechanistic rationale, and detailed experimental procedures for the preparation of N-propylpiperidine-1-sulfonamide, aimed at researchers and professionals in the field of drug discovery and development.

Strategic Approaches to the Synthesis of N-propylpiperidine-1-sulfonamide

The synthesis of N-propylpiperidine-1-sulfonamide can be approached through two primary retrosynthetic disconnections, as illustrated below. The most logical and experimentally practical approach involves a two-step sequence: the initial formation of the piperidine-1-sulfonamide intermediate, followed by its N-alkylation.

Caption: Retrosynthetic analysis of N-propylpiperidine-1-sulfonamide.

This two-step strategy is generally preferred due to the ready availability of the starting materials and the typically high efficiency of each transformation. The alternative, which would involve the direct reaction of N-propylamine with a piperidine-1-sulfonyl chloride equivalent, is less common due to the potential for competing reactions and the challenges associated with the synthesis and handling of the requisite sulfonyl chloride.

Step 1: Synthesis of the Key Intermediate: Piperidine-1-sulfonamide

The initial and crucial step in this synthetic sequence is the formation of piperidine-1-sulfonamide. This is most reliably achieved through the reaction of piperidine with a suitable sulfonating agent. A highly effective and commonly employed method involves the use of sulfuryl chloride (SO₂Cl₂) to generate piperidine-1-sulfonyl chloride in situ, which is subsequently reacted with ammonia or an ammonia equivalent.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of sulfuryl chloride. This is followed by the elimination of a chloride ion and subsequent reaction with a second equivalent of piperidine, which acts as a base to neutralize the generated HCl, to afford the piperidine-1-sulfonyl chloride intermediate. The subsequent addition of ammonia displaces the chloride to yield the desired sulfonamide.

Caption: Mechanistic workflow for the synthesis of piperidine-1-sulfonamide.

Detailed Experimental Protocol: Synthesis of Piperidine-1-sulfonamide

This protocol is adapted from established procedures for the synthesis of sulfonamides from secondary amines.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Piperidine | 85.15 | 150 | 12.6 g |

| Sulfuryl chloride | 134.97 | 75 | 75 mL (1N in DCM) |

| Dichloromethane (DCM) | - | - | ~150 mL |

| Aqueous Ammonia (28%) | - | Excess | - |

| 1N Hydrochloric acid | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Procedure:

-

A solution of sulfuryl chloride (1N in dichloromethane, 75 mL, 75 mmol) is cooled to -20 °C in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

-

A solution of piperidine (12.6 g, 150 mmol) in dichloromethane (50 mL) is added dropwise to the cooled sulfuryl chloride solution, maintaining the internal temperature below -10 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours.

-

The reaction mixture is then slowly and carefully poured into a vigorously stirred solution of excess aqueous ammonia (e.g., 100 mL of 28% NH₄OH) cooled in an ice bath.

-

The mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with 1N HCl (50 mL), followed by brine (50 mL), and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude piperidine-1-sulfonamide, which can be purified by recrystallization or column chromatography if necessary.

Step 2: N-Propylation of Piperidine-1-sulfonamide

The second step involves the alkylation of the sulfonamide nitrogen with a suitable propylating agent. The most common and effective method is the reaction with an alkyl halide, such as 1-bromopropane, in the presence of a base.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. The base deprotonates the acidic sulfonamide nitrogen to form a nucleophilic sulfonamidate anion. This anion then attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the N-propylated product.

Caption: Mechanistic workflow for the N-propylation of piperidine-1-sulfonamide.

Detailed Experimental Protocol: Synthesis of N-propylpiperidine-1-sulfonamide

This protocol is a proposed method based on standard N-alkylation procedures for sulfonamides.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Piperidine-1-sulfonamide | 164.23 | 10 | 1.64 g |

| 1-Bromopropane | 123.00 | 11 | 1.01 mL |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 12 | 0.48 g |

| Anhydrous Dimethylformamide (DMF) | - | - | 20 mL |

| Diethyl ether | - | - | As needed |

| Saturated aq. NH₄Cl | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

To a stirred suspension of sodium hydride (0.48 g, 12 mmol, 60% dispersion in mineral oil) in anhydrous DMF (10 mL) at 0 °C under a nitrogen atmosphere, a solution of piperidine-1-sulfonamide (1.64 g, 10 mmol) in anhydrous DMF (10 mL) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

-

1-Bromopropane (1.01 mL, 11 mmol) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting sulfonamide.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

-

The mixture is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with water (2 x 20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford the crude N-propylpiperidine-1-sulfonamide.

-

Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (ppm, CDCl₃) | Expected 13C NMR Signals (ppm, CDCl₃) |

| Piperidine-1-sulfonamide | C₅H₁₂N₂O₂S | 164.23 | ~4.8 (s, 2H, NH₂), ~3.2 (t, 4H, N-CH₂), ~1.6 (m, 6H, CH₂) | ~48 (N-CH₂), ~25 (CH₂), ~23 (CH₂) |

| N-propylpiperidine-1-sulfonamide | C₈H₁₈N₂O₂S | 206.31 | ~4.5 (t, 1H, NH), ~3.2 (t, 4H, N-CH₂ piperidine), ~3.0 (q, 2H, N-CH₂ propyl), ~1.6 (m, 6H, CH₂ piperidine), ~1.5 (sextet, 2H, CH₂ propyl), ~0.9 (t, 3H, CH₃) | ~50 (N-CH₂ propyl), ~48 (N-CH₂ piperidine), ~25 (CH₂), ~23 (CH₂), ~22 (CH₂ propyl), ~11 (CH₃) |

Conclusion

The synthesis of N-propylpiperidine-1-sulfonamide is a straightforward yet important transformation in medicinal chemistry, enabling the exploration of structure-activity relationships within this valuable class of compounds. The two-step approach, involving the initial formation of piperidine-1-sulfonamide followed by N-propylation, represents a robust and reliable synthetic strategy. This guide provides the foundational knowledge, mechanistic understanding, and detailed experimental protocols necessary for researchers to successfully synthesize and characterize this and related N-alkylpiperidine-1-sulfonamides, thereby facilitating the development of novel therapeutic agents.

References

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

-

Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

-

Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

-

Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. Available at: [Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available at: [Link]

-

Condition optimizations of sulfonamide formation using piperidine... ResearchGate. Available at: [Link]

-

ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Journal of Chemistry and Technologies. Available at: [Link]

-

Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of N-propylpiperidine-1-sulfonamide

Introduction: The Imperative for Rigorous Physicochemical Profiling

N-propylpiperidine-1-sulfonamide is a distinct chemical entity featuring a piperidine ring, a sulfonamide linkage, and an N-propyl group. As with any novel compound in the realms of pharmaceutical sciences, agrochemicals, or materials research, a comprehensive understanding of its fundamental physical properties is not merely academic—it is a cornerstone of successful development. This guide provides a robust framework for the experimental determination and validation of these critical parameters.

The rationale for this in-depth characterization is multifaceted. Physical properties such as melting point, boiling point, and solubility dictate the compound's behavior in various environments, influencing everything from reaction kinetics and purification strategies to formulation, bioavailability, and storage stability. For drug development professionals, these characteristics are pivotal in predicting a compound's journey through preclinical and clinical stages. For researchers and scientists, they are the foundational data upon which further investigation is built.

This document eschews a simple data sheet format. Instead, it offers a series of self-validating, authoritative protocols designed to empower the laboratory professional to generate reliable and reproducible data. Each protocol is grounded in internationally recognized standards, ensuring the integrity of the results.

Core Physical Properties: A Summary

A thorough characterization of N-propylpiperidine-1-sulfonamide requires the determination of several key physical constants. The following table summarizes these properties, providing a template for data consolidation. As publicly available experimental data for this specific compound is limited, this table serves as a target for laboratory characterization.

| Property | Value | Method of Determination | Significance |

| Molecular Formula | C₈H₁₈N₂O₂S | Mass Spectrometry | Defines the elemental composition. |

| Molecular Weight | 206.31 g/mol | Calculation from Formula | Essential for all stoichiometric calculations. |

| Melting Point | To be determined | USP <741> / Capillary Method | Key indicator of purity and identity. |

| Boiling Point | To be determined | Thiele Tube / Distillation | Defines the liquid range and volatility.[1][2] |

| Solubility Profile | To be determined | OECD 105 / Solvent Screen | Governs formulation, purification, and bioavailability.[3][4] |

| Density | To be determined | Pycnometry / Hydrometry | Important for formulation and process engineering. |

| pKa | To be determined | Potentiometric Titration | Predicts ionization state at different pH values. |

Section 1: Melting Point Determination (Identity and Purity)

The melting point is one of the most characteristic physical properties of a pure crystalline solid.[1] It provides a rapid assessment of purity; impurities typically depress and broaden the melting range. The protocol described herein aligns with the standards set by the United States Pharmacopeia (USP) General Chapter <741>.[5][6][7]

Causality Behind the Protocol:

This method relies on providing uniform and slowly increasing heat to a finely packed sample to precisely observe the temperatures at which the phase transition from solid to liquid begins and ends. A slow heating rate near the melting point (approx. 1°C/minute) is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[5][8][9]

Experimental Protocol: USP <741> Capillary Method

-

Sample Preparation:

-

Capillary Loading:

-

Take a capillary tube (typically 0.8-1.2 mm internal diameter) sealed at one end.[5]

-

Press the open end of the capillary into the powdered sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[8]

-

Repeat until a packed column of 2.5–3.5 mm in height is achieved.[5][9] Consistent sample height is crucial for reproducibility.[9]

-

-

Measurement:

-

Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

If the approximate melting point is known, heat rapidly to about 20°C below this temperature.[8]

-

Decrease the heating rate to approximately 1°C per minute.[5][8][9]

-

Record the temperature at which the first droplet of liquid is observed (T1).[8]

-

Record the temperature at which the last solid crystal melts completely into a clear liquid (T2).[8]

-

-

Reporting:

-

The result is reported as a melting range (T1 - T2). For a pure substance, this range should be narrow (0.5-1.0°C).

-

Perform the determination in triplicate to ensure reproducibility.

-

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Section 2: Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[1][10] This protocol is suitable for small sample volumes.

Causality Behind the Protocol:

This micro-scale method identifies the boiling point by observing the temperature at which a rapid and continuous stream of bubbles emerges from a submerged capillary, which corresponds to the point where the liquid's vapor pressure overcomes the external pressure.[1]

Experimental Protocol: Thiele Tube Method

-

Apparatus Setup:

-

Attach a small test tube (e.g., a Durham tube) containing 0.5-1 mL of N-propylpiperidine-1-sulfonamide to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the sample tube.[11]

-

Place a small capillary tube (sealed at one end) into the sample tube with the open end down.[1]

-

Place this assembly into a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm.[11]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a controlled heating element. The design of the tube ensures uniform heating via convection.

-

As the temperature rises, air trapped in the capillary will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

-

Reporting:

-

Always report the atmospheric pressure at which the boiling point was measured, as it significantly affects the value.

-

Repeat the measurement for accuracy.

-

Workflow Visualization

Caption: Workflow for Boiling Point Determination.

Section 3: Solubility Profiling

Solubility is a critical parameter that influences a compound's behavior in biological systems and its suitability for various formulations. A systematic approach, as outlined by guidelines from the Organisation for Economic Co-operation and Development (OECD), ensures comprehensive characterization.[3][4] The principle of "like dissolves like" is a useful starting point, where polarity plays a key role.[12]

Causality Behind the Protocol:

This protocol systematically tests the compound's solubility in a range of solvents of varying polarity and pH. Solubility in acidic or basic solutions indicates the presence of basic or acidic functional groups, respectively.[13][14] The piperidine moiety in N-propylpiperidine-1-sulfonamide is basic and is expected to be protonated and solubilized in acidic solutions like 5% HCl.

Experimental Protocol: Systematic Solubility Assessment

-

General Procedure:

-

Solvent Screen Sequence:

-

Test 1: Water. If soluble, test the solution with litmus paper to determine if it's acidic, basic, or neutral.[13] Given the structure, slight basicity may be observed.

-

Test 2: 5% HCl. If the compound is insoluble in water, test its solubility in 5% aqueous HCl. Solubility indicates the presence of a basic functional group (e.g., an amine).[13][14]

-

Test 3: 5% NaOH. If insoluble in water, test in 5% aqueous NaOH. Solubility here would indicate an acidic functional group. The sulfonamide N-H can be weakly acidic, but may not be acidic enough to dissolve in 5% NaOH.

-

Test 4: 5% NaHCO₃. If soluble in 5% NaOH, test in 5% sodium bicarbonate. Solubility in this weak base indicates a relatively strong acid (like a carboxylic acid), which is not present here.[13][14]

-

Test 5: Organic Solvents. Test solubility in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane to establish a broader polarity profile.

-

Logical Flow Diagram

Caption: Decision tree for solubility classification.

Conclusion

The rigorous, systematic characterization of N-propylpiperidine-1-sulfonamide's physical properties is a non-negotiable prerequisite for its successful application in research and development. The protocols outlined in this guide, grounded in established standards from authorities like the USP and OECD, provide a validated pathway to generating high-integrity data. By understanding the causality behind each experimental step and adhering to these precise methodologies, researchers can ensure that the foundational data for their work is accurate, reproducible, and reliable, thereby accelerating the development timeline and increasing the probability of success.

References

- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.

- Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance.

- National Center for Biotechnology Inform

- U.S. Pharmacopeia.

- Nichols, L. (2022). 6.

- Experiment (1)

- National Center for Biotechnology Information. 1,1,1,2-Tetrafluoroethane. PubChem.

- Solubility of Organic Compounds. (2023).

- Nichols, L. (2022). 6.

- Solubility of Organic Compounds. Chemistry Steps.

- U.S. Pharmacopeia.

- BYJU'S. Determination Of Boiling Point Of An Organic Compound.

- FILAB. Solubility testing in accordance with the OECD 105.

- Queen's University.

- National Center for Biotechnology Inform

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025).

- U.S. Pharmacopeia.

- Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Situ Biosciences.

- EXPERIMENT 1 DETERMIN

- Wikipedia. Piperidine.

- EXPERIMENT (2)

- ChemicalBook. 110-89-4(Piperidine) Product Description.

- Chemistry LibreTexts. 4.4 Solubility. (2019).

- OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS.

- Giani, S., & Towers, M. (2016).

Sources

- 1. davjalandhar.com [davjalandhar.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. filab.fr [filab.fr]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. thinksrs.com [thinksrs.com]

- 6. uspbpep.com [uspbpep.com]

- 7. â©741⪠Melting Range or Temperature [doi.usp.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

N-Propylpiperidine-1-sulfonamide: A Technical Guide for Synthetic and Medicinal Chemists

For Correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of N-propylpiperidine-1-sulfonamide, a heterocyclic sulfonamide with potential applications in drug discovery and development. While a specific CAS number for this compound is not publicly available, indicating its status as a novel or sparsely studied molecule, this document furnishes a detailed, predictive framework for its synthesis, characterization, and potential biological relevance. Drawing upon established principles of organic chemistry and the extensive literature on related piperidine and sulfonamide analogs, this guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this and similar chemical entities. We present a robust, proposed synthetic protocol, outline key analytical validation techniques, and discuss the prospective therapeutic applications based on the well-documented bioactivities of its constituent pharmacophores.

Introduction: The Scientific Rationale

The convergence of the piperidine ring and the sulfonamide functional group represents a well-established strategy in medicinal chemistry for the generation of novel therapeutic agents. The piperidine moiety, a ubiquitous scaffold in natural products and pharmaceuticals, offers a versatile, three-dimensional structure that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Concurrently, the sulfonamide group is a privileged pharmacophore, renowned for its role in a wide array of therapeutic classes, including antibacterial, antiviral, antidiabetic, and anticancer agents.[3][4] The combination of these two motifs in N-propylpiperidine-1-sulfonamide suggests a molecule with significant potential for biological activity. The N-propyl substituent provides a lipophilic handle that can influence membrane permeability and target engagement. This guide aims to provide a comprehensive technical dossier on N-propylpiperidine-1-sulfonamide, from its molecular architecture to its prospective utility in drug development.

Molecular Profile and Physicochemical Properties

While experimental data for N-propylpiperidine-1-sulfonamide is not available in the public domain, its fundamental properties can be predicted with a high degree of confidence using computational methods. These predicted properties are invaluable for guiding synthetic strategies, purification techniques, and preliminary in-silico screening.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₈H₁₈N₂O₂S | PubChem CID 43243224[5] |

| Molecular Weight | 206.31 g/mol | PubChem CID 43243224[5] |

| IUPAC Name | N-propylpiperidine-1-sulfonamide | PubChem CID 43243224[5] |

| SMILES | CCCNS(=O)(=O)N1CCCCC1 | PubChem CID 43243224[5] |

| InChIKey | DKCJBARFRSQUCT-UHFFFAOYSA-N | PubChem CID 43243224[5] |

| XlogP | 1.0 | PubChem CID 43243224[5] |

| Hydrogen Bond Donors | 1 | PubChem CID 43243224[5] |

| Hydrogen Bond Acceptors | 3 | PubChem CID 43243224[5] |

| Rotatable Bond Count | 3 | PubChem CID 43243224[5] |

Proposed Synthesis and Mechanistic Considerations

The synthesis of N-propylpiperidine-1-sulfonamide can be approached through a classical sulfonamide formation reaction. The proposed synthetic route is designed for efficiency and scalability, utilizing readily available starting materials.

Synthetic Workflow

The recommended synthetic pathway involves a two-step process, commencing with the synthesis of the key intermediate, piperidine-1-sulfonyl chloride, followed by its reaction with n-propylamine.

Caption: Proposed two-step synthesis of N-propylpiperidine-1-sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of Piperidine-1-sulfonyl Chloride

-

Rationale: This step creates the electrophilic sulfonyl chloride intermediate necessary for the subsequent reaction with the amine. The use of a suitable base is crucial to neutralize the HCl generated during the reaction.

-

Procedure:

-

To a solution of piperidine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of sulfuryl chloride (1.05 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude piperidine-1-sulfonyl chloride. This intermediate is often used in the next step without further purification.

-

Step 2: Synthesis of N-propylpiperidine-1-sulfonamide

-

Rationale: This is a nucleophilic substitution reaction where the primary amine (n-propylamine) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

-

Procedure:

-

Dissolve the crude piperidine-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add n-propylamine (1.2 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with dilute aqueous HCl, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-propylpiperidine-1-sulfonamide.

-

Analytical Characterization and Validation

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized N-propylpiperidine-1-sulfonamide. The following techniques are recommended for comprehensive characterization.

Spectroscopic and Spectrometric Analysis

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the N-propyl group (triplet, sextet, triplet), and piperidine ring protons (multiplets). The NH proton should appear as a broad singlet. | Structural elucidation and confirmation of proton environment. |

| ¹³C NMR | Resonances for the three distinct carbons of the propyl group and the carbons of the piperidine ring. | Confirmation of the carbon skeleton. |

| FT-IR | Characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and N-H stretching (around 3300 cm⁻¹). | Identification of key functional groups. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 207.1162. | Determination of molecular weight and confirmation of molecular formula.[5] |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to determine the purity of the final compound. A purity of >95% is generally required for biological screening.

-

Elemental Analysis: To provide further confirmation of the empirical formula (C₈H₁₈N₂O₂S).

Potential Applications in Drug Development

The structural motifs of N-propylpiperidine-1-sulfonamide suggest several potential avenues for therapeutic application.

Caption: Potential therapeutic applications of N-propylpiperidine-1-sulfonamide.

-

Antibacterial Agents: The sulfonamide core is a classic antibacterial pharmacophore that inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]

-

Anticancer Therapeutics: Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including carbonic anhydrase inhibition and disruption of microtubule assembly.[4]

-

Antidiabetic Agents: Certain piperidine-containing sulfonamides have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[6]

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is present in many CNS-active drugs, and N-propylpiperidine-1-sulfonamide could be explored for its potential in treating neurological and psychiatric conditions.

Safety and Handling

While specific toxicity data for N-propylpiperidine-1-sulfonamide is unavailable, it is prudent to handle the compound with the care afforded to novel chemical entities. Based on the parent structures, piperidine and sulfonamides, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

N-propylpiperidine-1-sulfonamide represents a promising, yet underexplored, molecule at the intersection of piperidine and sulfonamide chemistry. This technical guide provides a comprehensive, predictive framework for its synthesis, characterization, and potential applications. By furnishing a detailed synthetic protocol and outlining a robust analytical validation workflow, we aim to empower researchers to synthesize and investigate this and related compounds. The potential for diverse biological activities makes N-propylpiperidine-1-sulfonamide a compelling target for future drug discovery endeavors.

References

-

PubChem. 1-Propylpiperidine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Piperidinesulfonamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

-

PubChemLite. N-propylpiperidine-1-sulfonamide (C8H18N2O2S). [Link]

-

National Center for Biotechnology Information. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. [Link]

-

Royal Society of Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [Link]

-

PubChem. N-(1-piperidin-3-ylethyl)pyrrolidine-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

-

PubMed. Crystal structure and characterization of the sulfamethazine-piperidine salt. [Link]

-

PubChem. 1-amino-N-piperidin-1-ylbutane-2-sulfonamide. National Center for Biotechnology Information. [Link]

-

ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

-

ResearchGate. Condition optimizations of sulfonamide formation using piperidine... [Link]

-

PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

-

PubMed. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. [Link]

- Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.

-

PubChem. Piperidine, 1-methyl-4-phenyl-. National Center for Biotechnology Information. [Link]

-

PubChem. Piperidine-1-propanesulphonic acid. National Center for Biotechnology Information. [Link]

-

AdooQ Bioscience. Piperine (1-Piperoylpiperidine) | Buy from Supplier AdooQ®. [Link]

-

PubChem. Piperidine-4-sulfonamide. National Center for Biotechnology Information. [Link]

Sources

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy N-Ethylpiperazine-1-sulfonamide hydrochloride [smolecule.com]

- 5. PubChemLite - N-propylpiperidine-1-sulfonamide (C8H18N2O2S) [pubchemlite.lcsb.uni.lu]

- 6. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-propylpiperidine-1-sulfonamide: Synthesis, Structural Elucidation, and Therapeutic Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-propylpiperidine-1-sulfonamide, a heterocyclic sulfonamide with potential applications in medicinal chemistry. While specific literature on this exact molecule is not abundant, this document synthesizes information from closely related analogs to project its chemical properties, outline a robust synthetic route, and predict its spectroscopic signature. Furthermore, we delve into the established biological activities of the piperidine and sulfonamide pharmacophores to forecast the therapeutic promise of N-propylpiperidine-1-sulfonamide. This guide is intended to serve as a foundational resource for researchers interested in the design and development of novel piperidine-based sulfonamide derivatives for drug discovery.

Introduction: The Scientific Rationale

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and basicity make it an attractive moiety for drug design.[1][2] When coupled with a sulfonamide group, a pharmacophore known for its broad-spectrum antibacterial, antifungal, antiviral, and even anticancer activities, the resulting molecule holds significant therapeutic potential.[3][4][5]

Sulfonamides typically exert their antibacterial effects by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] The incorporation of a piperidine ring can enhance the drug-like properties of the sulfonamide, potentially improving its pharmacokinetic profile and target engagement.[1] This guide focuses on N-propylpiperidine-1-sulfonamide, a specific derivative where a propyl group is attached to the piperidine nitrogen. This substitution is anticipated to influence the molecule's lipophilicity and steric profile, which in turn could modulate its biological activity and selectivity.

This document will provide a projected overview of N-propylpiperidine-1-sulfonamide, offering a scientifically grounded starting point for its synthesis, characterization, and exploration in drug discovery programs.

Proposed Synthesis of N-propylpiperidine-1-sulfonamide

The synthesis of N-propylpiperidine-1-sulfonamide can be logically approached through the reaction of N-propylpiperidine with a suitable sulfonamide source. A common and effective method for the formation of sulfonamides is the reaction of an amine with a sulfonyl chloride in the presence of a base.[6]

Experimental Protocol: A Self-Validating System

Objective: To synthesize N-propylpiperidine-1-sulfonamide from N-propylpiperidine and sulfamoyl chloride.

Materials:

-

N-propylpiperidine

-

Sulfamoyl chloride (or sulfuryl chloride followed by amination)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-propylpiperidine (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sulfamoyl chloride (1.1 equivalents) in anhydrous DCM dropwise. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude N-propylpiperidine-1-sulfonamide can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive sulfamoyl chloride.

-

Non-Nucleophilic Base: A non-nucleophilic base like triethylamine is employed to avoid its competition with N-propylpiperidine in reacting with the sulfamoyl chloride.

-

Controlled Addition at Low Temperature: This minimizes potential side reactions and ensures a more controlled and higher-yielding reaction.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for N-propylpiperidine-1-sulfonamide.

Structural Elucidation and Physicochemical Properties

The molecular structure of N-propylpiperidine-1-sulfonamide combines the features of N-propylpiperidine and a sulfonamide group.

Molecular Structure Diagram

Caption: 2D chemical structure of N-propylpiperidine-1-sulfonamide.

Predicted Physicochemical Properties

By combining data from N-propylpiperidine and piperidine-1-sulfonamide, we can estimate the properties of the target molecule.

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₈H₁₈N₂O₂S | Based on the constituent atoms. |

| Molecular Weight | 206.31 g/mol | Calculated from the molecular formula. |

| Topological Polar Surface Area (TPSA) | ~71.8 Ų | Similar to piperidine-1-sulfonamide.[7] |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | Increased lipophilicity due to the propyl group compared to piperidine-1-sulfonamide. |

| Hydrogen Bond Donors | 1 | From the -NH₂ group of the sulfonamide.[7] |

| Hydrogen Bond Acceptors | 4 | From the oxygens of the sulfonamide and the nitrogens.[7] |

Predicted Spectroscopic Data

The characterization of N-propylpiperidine-1-sulfonamide would rely on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Propyl Group: A triplet corresponding to the terminal methyl group (CH₃), a multiplet for the central methylene group (CH₂), and a triplet for the methylene group attached to the piperidine nitrogen.

-

Piperidine Ring: Multiple signals in the aliphatic region corresponding to the methylene protons of the piperidine ring.

-

Sulfonamide Group: A broad singlet for the NH₂ protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Distinct signals for each of the three carbons of the propyl group and the five carbons of the piperidine ring.

-

-

IR (Infrared) Spectroscopy:

-

Characteristic S=O stretching vibrations for the sulfonamide group around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

N-H stretching vibrations from the sulfonamide NH₂ group around 3300-3200 cm⁻¹.

-

C-H stretching vibrations from the alkyl groups below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) would confirm the molecular weight of the compound.

-

Potential Biological Activities and Therapeutic Applications

The combination of the piperidine and sulfonamide moieties suggests several potential avenues for biological activity.

Antimicrobial Activity

Sulfonamides are well-established antibacterial agents.[3] The piperidine moiety can modulate the molecule's solubility and cell permeability, potentially enhancing its antimicrobial efficacy.[8][9] Studies on other piperidine-containing sulfonamides have demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria.[8][9] Therefore, N-propylpiperidine-1-sulfonamide is a promising candidate for screening as a novel antimicrobial agent.

Antiviral and Other Activities

Recent research has highlighted the antiviral potential of sulfonamide derivatives, including those with heterocyclic components like piperidine.[10] The piperidine ring has been found in compounds showing activity against viruses such as the Marburg virus.[10] Furthermore, sulfonamide derivatives have a wide range of other reported biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[5][11] The specific N-propyl substitution in N-propylpiperidine-1-sulfonamide may confer unique selectivity and potency for various biological targets.

Logical Pathway for Biological Evaluation

Caption: A logical workflow for the biological evaluation of N-propylpiperidine-1-sulfonamide.

Conclusion and Future Directions

N-propylpiperidine-1-sulfonamide represents an unexplored but promising chemical entity at the intersection of two pharmacologically significant scaffolds. This technical guide provides a predictive yet scientifically rigorous framework for its synthesis, characterization, and potential biological applications. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted spectroscopic and physicochemical properties offer a benchmark for future experimental work.

Future research should focus on the practical synthesis and thorough characterization of N-propylpiperidine-1-sulfonamide. Subsequent biological screening against a diverse panel of targets, particularly microbial and viral pathogens, is highly warranted. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and other novel piperidine-based sulfonamides, contributing to the ongoing quest for new and effective medicines.

References

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-Piperidinesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propylpiperidine. Retrieved from [Link]

-

PMC. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Retrieved from [Link]

-

NIST. (n.d.). 2-N-propylpiperidine. Retrieved from [Link]

-

MDPI. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]

-

IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

PubMed. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]

-

Asian Journal of Chemistry. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

-

PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine.... Retrieved from [Link]

- Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.

-

PubChem. (n.d.). 2-Propylpiperidine. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of N-propylpiperidine-1-sulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylpiperidine-1-sulfonamide represents a molecule of interest at the confluence of two pharmacologically significant scaffolds: the sulfonamides and the piperidines. While the broader classes of these compounds are well-characterized, the specific mechanism of action for this particular chemical entity remains to be fully elucidated. This guide synthesizes the known biological activities of its constituent moieties to propose a putative mechanism of action and provides a comprehensive framework for its experimental validation. We will delve into the established pharmacology of sulfonamides as antimicrobial agents and the diverse roles of piperidine-containing compounds in modern therapeutics. This document will serve as a foundational resource for researchers embarking on the investigation of N-propylpiperidine-1-sulfonamide, offering both theoretical grounding and practical experimental workflows.

Deconstructing the Molecule: Insights from Structural Analogs

The chemical architecture of N-propylpiperidine-1-sulfonamide suggests a potential for a multi-faceted pharmacological profile. To understand its likely biological interactions, we must first examine the well-documented activities of its core components.

The Sulfonamide Moiety: A Classic Antimicrobial Pharmacophore

The sulfonamide group is a cornerstone of antimicrobial therapy.[1] Sulfonamides are synthetic bacteriostatic agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately, bacterial DNA replication and growth.[1][4]

It is therefore highly probable that N-propylpiperidine-1-sulfonamide exhibits antibacterial properties through this established mechanism. However, the nature of the substituent on the sulfonamide nitrogen can significantly influence the compound's potency, spectrum of activity, and pharmacokinetic properties.

The Piperidine Ring: A Versatile Scaffold in Drug Discovery

The piperidine nucleus is a prevalent feature in a vast array of pharmaceuticals and natural products, valued for its ability to confer desirable physicochemical properties and to orient substituents in a defined three-dimensional space.[5] Piperidine-containing molecules have demonstrated a wide range of biological activities, including but not limited to:

-

Enzyme Inhibition: Certain piperidine N-arylsulfonamides have been identified as inhibitors of gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[6]

-

Antimicrobial Activity: Novel sulfonamide derivatives incorporating a piperidine moiety have shown promise as antibacterial agents, potentially acting on both DHPS and the bacterial cell membrane.[7][8]

-

Cholinesterase Inhibition: Some derivatives have been screened for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative disorders.[9]

The presence of the N-propyl group on the piperidine ring will modulate the lipophilicity and steric bulk of the molecule, which can in turn affect its binding affinity to various biological targets.

Proposed Mechanism of Action: A Dual-Threat Hypothesis

Based on the analysis of its structural components, we propose a primary hypothesis for the mechanism of action of N-propylpiperidine-1-sulfonamide:

It is hypothesized that N-propylpiperidine-1-sulfonamide acts as an antimicrobial agent, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS). A secondary, concurrent mechanism involving the disruption of the bacterial cell membrane integrity, potentially facilitated by the piperidine moiety, may also contribute to its overall activity.

This dual-action model is supported by recent findings on other sulfonamide derivatives containing a piperidine fragment.[8]

Experimental Validation: A Step-by-Step Investigative Workflow

To rigorously test our hypothesis, a systematic experimental approach is required. The following protocols are designed to elucidate the precise mechanism of action of N-propylpiperidine-1-sulfonamide.

Workflow for Investigating the Mechanism of Action

Figure 1: A stepwise experimental workflow for elucidating the mechanism of action of N-propylpiperidine-1-sulfonamide.

Detailed Experimental Protocols

Objective: To determine the lowest concentration of N-propylpiperidine-1-sulfonamide that inhibits the visible growth of a target microorganism.

Methodology:

-

Prepare a series of two-fold dilutions of N-propylpiperidine-1-sulfonamide in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Objective: To directly measure the inhibitory effect of N-propylpiperidine-1-sulfonamide on the enzymatic activity of DHPS.

Methodology:

-

Obtain purified recombinant DHPS enzyme.

-

Prepare a reaction mixture containing the enzyme, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and varying concentrations of N-propylpiperidine-1-sulfonamide.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Measure the rate of product formation (dihydropteroate) using a suitable detection method, such as spectrophotometry or HPLC.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Objective: To assess whether N-propylpiperidine-1-sulfonamide disrupts the integrity of the bacterial cell membrane.

Methodology:

-

Treat a suspension of bacterial cells with varying concentrations of N-propylpiperidine-1-sulfonamide.

-

Use a fluorescent probe that is excluded by intact cell membranes but can enter and fluoresce within cells with compromised membranes (e.g., propidium iodide).

-

Measure the increase in fluorescence over time using a fluorometer or flow cytometer.

-

An increase in fluorescence indicates damage to the cell membrane.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized for clear comparison and interpretation.

| Assay | Metric | Expected Outcome for Positive Result |

| MIC Assay | MIC (µg/mL) | Low MIC value indicating potent growth inhibition. |

| DHPS Inhibition | IC50 (µM) | Low IC50 value indicating direct enzyme inhibition. |

| Cell Membrane Permeability | % Fluorescence Increase | Concentration-dependent increase in fluorescence. |

Concluding Remarks

The exploration of N-propylpiperidine-1-sulfonamide's mechanism of action holds the potential to uncover a novel antimicrobial agent, possibly with a dual-action that could be advantageous in overcoming drug resistance. The proposed experimental framework provides a robust starting point for a thorough investigation. By systematically evaluating its effects on bacterial growth, key enzymatic targets, and cellular integrity, the scientific community can build a comprehensive understanding of this compound's therapeutic potential.

References

-

Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]

-

Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(5), 1-6. [Link]

-

Li, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2735. [Link]

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

-

Li, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed, 36916553. [Link]

-

Li, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC, PMC10004739. [Link]

-

PubChem. (n.d.). 1-Piperidinesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

-

Rehman, A. (n.d.). (PDF) Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed, 33936318. [Link]

-

SlidePlayer. (n.d.). SULPHONAMIDES. Retrieved from [Link]

-

Imaduddin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PMC9104276. [Link]

-

Josien, H., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. PubMed, 17761417. [Link]

-

PubChem. (n.d.). 1-Propylpiperidine. Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Emergence of a Versatile Scaffold: A Technical Guide to N-propylpiperidine-1-sulfonamide

Abstract

This technical guide provides a comprehensive overview of N-propylpiperidine-1-sulfonamide, a molecule situated at the intersection of two historically significant pharmacophores: the sulfonamides and the piperidine ring system. While the specific historical discovery of this singular compound is not extensively documented, its existence is a logical and foreseeable outcome of the rich history of sulfonamide and piperidine chemistry. This document will delve into the historical context that paved the way for its synthesis, its chemical properties, detailed synthetic protocols, and its place within the broader landscape of medicinal chemistry and drug development. We will explore the causality behind the experimental choices in its synthesis and characterization, grounding the discussion in established chemical principles.

Introduction: A Tale of Two Pharmacophores

The story of N-propylpiperidine-1-sulfonamide is not one of a singular, dramatic discovery, but rather an evolutionary step built upon the foundational pillars of medicinal chemistry. To understand its significance, we must first appreciate the history of its constituent parts: the sulfonamide group and the piperidine moiety.

The Dawn of the Sulfa Drugs: A Paradigm Shift in Medicine

The era of chemotherapy began in earnest with the discovery of sulfonamides. These synthetic antimicrobial agents were the first class of drugs to be widely and effectively used to combat bacterial infections in humans, predating the golden age of antibiotics.[1] The journey began in the early 20th century, with the pioneering work of Gerhard Domagk at Bayer AG. In 1932, his team discovered that a red dye named Prontosil exhibited remarkable antibacterial activity in vivo.[2] It was later elucidated that Prontosil was a prodrug, metabolically cleaved in the body to release the active antimicrobial agent, sulfanilamide. This discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, opened the floodgates for the development of a vast arsenal of "sulfa drugs" and revolutionized the treatment of infectious diseases.

The mechanism of action of antibacterial sulfonamides is a classic example of competitive inhibition. They are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. By competing with PABA for the active site of the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folic acid pathway, leading to a bacteriostatic effect.[3]

The Piperidine Ring: A Privileged Scaffold in Nature and Medicine

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals.[4] Its prevalence stems from its ability to adopt a stable chair conformation, providing a rigid scaffold upon which diverse functionalities can be appended in a well-defined three-dimensional arrangement. This structural feature allows for precise interactions with biological targets. The piperidine moiety is a key component in drugs spanning a wide range of therapeutic areas, including antipsychotics, antihistamines, and analgesics.[4]

The convergence of these two powerful pharmacophores, the sulfonamide and the piperidine, was a natural progression in the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.

Physicochemical Properties of N-propylpiperidine-1-sulfonamide

N-propylpiperidine-1-sulfonamide is a compound that marries the polar, hydrogen-bonding capable sulfonamide group with the nonpolar, saturated heterocyclic piperidine ring, appended with a short alkyl chain. This combination of functionalities dictates its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O₂S | - |

| Molecular Weight | 206.31 g/mol | - |

| Appearance | Expected to be a colorless to off-white solid or oil | General knowledge of similar compounds |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water | General knowledge of similar compounds |

| pKa | The sulfonamide proton is weakly acidic, while the piperidine nitrogen is basic | General knowledge of sulfonamides and piperidines |

Synthesis and Characterization

The synthesis of N-propylpiperidine-1-sulfonamide is a straightforward application of well-established sulfonamide formation chemistry. The most common and direct route involves the reaction of a sulfamoyl chloride with a secondary amine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of N-propylpiperidine-1-sulfonamide reveals two primary starting materials: N-propylpiperidine and a source of the sulfamoyl group, typically sulfamoyl chloride or a related reagent.

Caption: Retrosynthetic analysis of N-propylpiperidine-1-sulfonamide.

Experimental Protocol: Synthesis of N-propylpiperidine-1-sulfonamide

This protocol is a representative procedure based on standard methodologies for the synthesis of N-substituted sulfonamides.[5][6]

Materials:

-

N-propylpiperidine

-

Sulfamoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a solution of N-propylpiperidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfamoyl Chloride: Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture. The addition should be done dropwise to control the exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-propylpiperidine-1-sulfonamide.

Caption: Synthetic workflow for N-propylpiperidine-1-sulfonamide.

Characterization